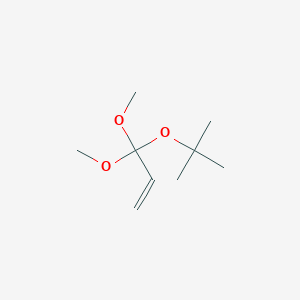![molecular formula C17H18N2O5 B14603928 N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide CAS No. 58841-34-2](/img/structure/B14603928.png)
N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an ethoxy linkage, and a methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methylphenol with ethylene oxide to form 4-(2-hydroxyethoxy)toluene. This intermediate is then nitrated to produce 4-(2-nitroethoxy)toluene. The final step involves the reaction of this intermediate with acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-{4-[2-(4-Methylphenoxy)ethoxy]-2-aminophenyl}acetamide.
Scientific Research Applications
N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and ethoxy groups can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(4-Ethylphenoxy)ethoxy]-2-nitrophenyl}acetamide
- N-{4-[2-(4-Methoxyphenoxy)ethoxy]-2-nitrophenyl}acetamide
- N-{4-[2-(4-Chlorophenoxy)ethoxy]-2-nitrophenyl}acetamide
Uniqueness
N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide is unique due to the presence of the methyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interaction with molecular targets compared to its analogs.
Properties
CAS No. |
58841-34-2 |
|---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
N-[4-[2-(4-methylphenoxy)ethoxy]-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C17H18N2O5/c1-12-3-5-14(6-4-12)23-9-10-24-15-7-8-16(18-13(2)20)17(11-15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
InChI Key |
LSDFJBAWYMFDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)





![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)

